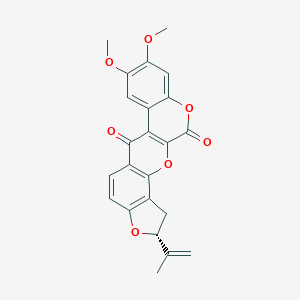

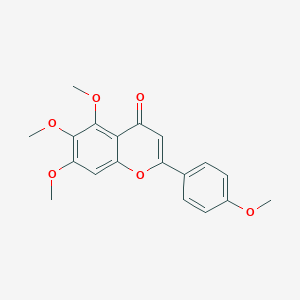

Scutellaréine tétraméthyl éther

Vue d'ensemble

Description

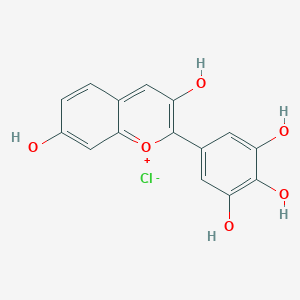

Il s’agit d’un dérivé tétra-O-méthylé de la scutellarein, une flavone naturelle présente dans diverses plantes . Ce composé est connu pour ses activités biologiques potentielles et suscite un intérêt dans divers domaines de la recherche scientifique.

Applications De Recherche Scientifique

Tetramethylscutellarein has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.

Biology: Its biological activities, such as antioxidant and anti-inflammatory properties, are of interest in various biological studies.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Le mécanisme d’action du tétraméthylscutellarein implique son interaction avec diverses cibles et voies moléculaires :

Activité Antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d’hydrogène ou des électrons.

Activité Anti-Inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires telles que la COX-2.

Activité Anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses par l’activation des caspases et la modulation de voies de signalisation comme PI3K/Akt.

Analyse Biochimique

Biochemical Properties

Scutellarein Tetramethyl Ether interacts with various enzymes and proteins. It exhibits anti-inflammatory activity through the NF-κB pathway . It also modulates bacterial drug resistance via efflux pump inhibition . Furthermore, it can enhance blood coagulation .

Cellular Effects

Scutellarein Tetramethyl Ether has a wide range of effects on various types of cells and cellular processes. It influences cell function by modulating the NF-κB pathway . This compound also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Scutellarein Tetramethyl Ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, specifically targeting the COX-2 enzyme, which has been implicated in inflammation and pain .

Dosage Effects in Animal Models

The effects of Scutellarein Tetramethyl Ether vary with different dosages in animal models

Metabolic Pathways

Scutellarein Tetramethyl Ether is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

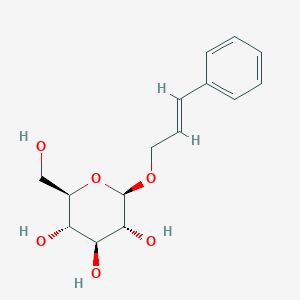

Voies Synthétiques et Conditions de Réaction : Le tétraméthylscutellarein peut être synthétisé par méthylation de la scutellarein. Le processus implique généralement l’utilisation d’agents méthylant tels que le sulfate de diméthyle ou l’iodure de méthyle en présence d’une base comme le carbonate de potassium . La réaction est effectuée sous reflux pour assurer une méthylation complète des groupes hydroxyle sur la molécule de scutellarein.

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du tétraméthylscutellarein ne soient pas bien documentées, l’approche générale impliquerait des réactions de méthylation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. L’extensibilité du processus dépendrait de l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de Réactions : Le tétraméthylscutellarein subit diverses réactions chimiques, notamment :

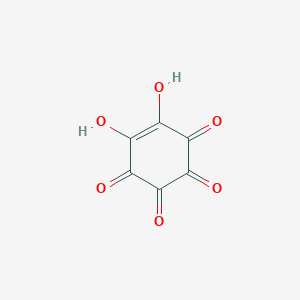

Oxydation : Il peut être oxydé pour former des quinones ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en dihydroflavonnes ou en d’autres formes réduites.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, conduisant à divers dérivés substitués.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les agents de nitration peuvent être utilisés en milieu acide.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des dihydroflavonnes .

4. Applications de la Recherche Scientifique

Le tétraméthylscutellarein a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études de la chimie et de la réactivité des flavonoïdes.

Biologie : Ses activités biologiques, telles que ses propriétés antioxydantes et anti-inflammatoires, sont d’intérêt dans diverses études biologiques.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

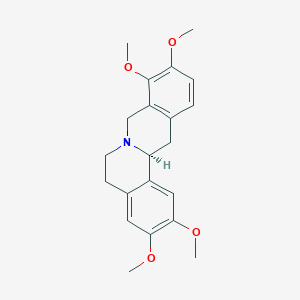

Comparaison Avec Des Composés Similaires

Le tétraméthylscutellarein est unique parmi les flavonoïdes en raison de son degré élevé de méthylation, ce qui affecte sa solubilité et son activité biologique. Des composés similaires incluent :

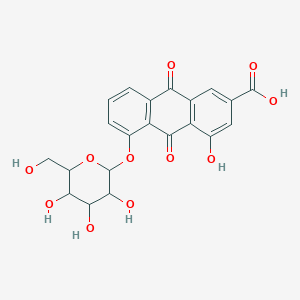

Scutellarein : Le composé parent non méthylé ayant des activités biologiques similaires mais des propriétés de solubilité différentes.

5,6,7-Trimethoxyflavone : Un dérivé partiellement méthylé ayant des propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUMOWUGDXZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151522 | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1168-42-9 | |

| Record name | 5,6,7,4′-Tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001168429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein tetramethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5,6,7-Tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLSCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWN851IYG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 - 167 °C | |

| Record name | Tetramethylscutellarein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

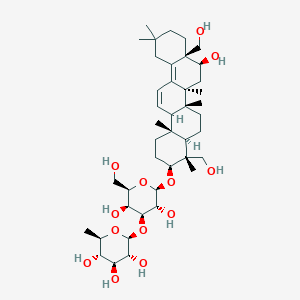

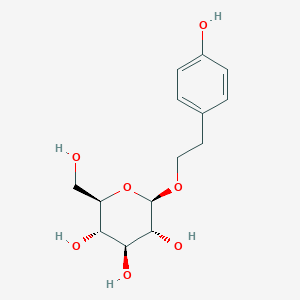

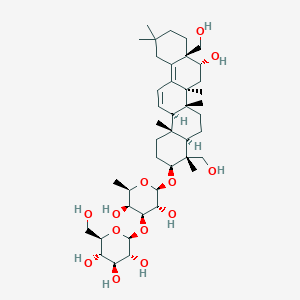

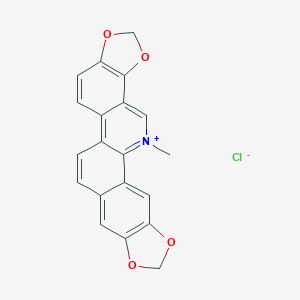

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.